N-苯基-5-吡啶-3-基-1,3,4-噻二唑-2-胺

描述

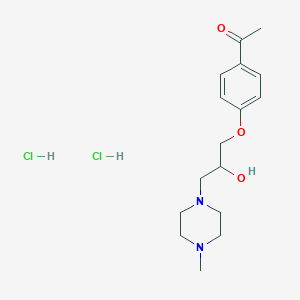

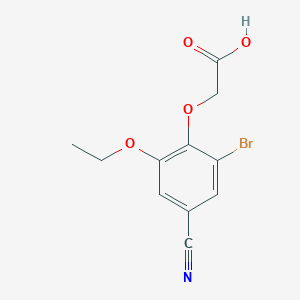

“N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine” is a chemical compound with the CAS Number: 35356-56-0 . It has a molecular weight of 254.32 . The IUPAC name for this compound is N- ( (2Z)-5- (3-pyridinyl)-1,3,4-thiadiazol-2 (3H)-ylidene)aniline .

Molecular Structure Analysis

The molecular formula of “N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine” is C13H10N4S . This indicates that the molecule is composed of 13 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

“N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine” has a melting point of 262-264 degrees Celsius . More detailed physical and chemical properties might be available in specialized chemical databases or literature.科学研究应用

Antimicrobial Activity

The compound has been found to exhibit significant antimicrobial activity. It has been particularly effective against Escherichia coli . This makes it a potential candidate for the development of new antimicrobial agents.

pH-Responsive Probe

The compound has been used as a pH-responsive probe. It shows real-time naked-eye colorimetric and fluorescence response in the slightly acidic pH range . This makes it useful in various biological and biomedical applications where pH monitoring is required.

Theranostic Tool

The compound can be used as a theranostic tool, which is responsive to biological parameters/analyte and therapeutically operating . This dual functionality makes it a valuable tool in the field of medicine.

Anticancer Activity

A series of derivatives of the compound has been synthesized and evaluated for their EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines . This suggests that the compound could be used in the development of new anticancer drugs.

Biological and Industrial Importance

Heterocycles, such as this compound, are of immense importance biologically and industrially . They are used in a wide range of applications, from pharmaceuticals and biologically active agrochemicals to countless additives and modifiers used in industrial applications.

Inhibitor of Tyrosine Kinases

Imatinib, a structurally similar compound, is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases . This suggests that “N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine” could potentially be used in similar applications.

安全和危害

属性

IUPAC Name |

N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c1-2-6-11(7-3-1)15-13-17-16-12(18-13)10-5-4-8-14-9-10/h1-9H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZDSYWXAWCEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(S2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929854.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2929857.png)

![2-((3-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929858.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2929860.png)

![3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2929863.png)

![1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![[2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide](/img/structure/B2929874.png)